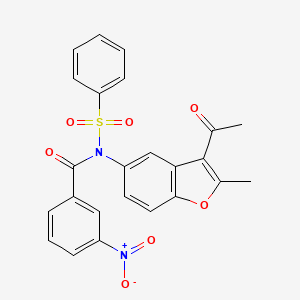

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C24H18N2O7S and its molecular weight is 478.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-3-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanisms of action and synthesis.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzofuran moiety, an acetyl group, a sulfonamide group, and a nitrobenzamide structure. Its molecular formula is C24H20N2O4S, and it has a molecular weight of 440.49 g/mol. The unique combination of these functional groups may contribute to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. The presence of the benzofuran core may enhance this activity due to its ability to interact with bacterial enzymes or receptors. In vitro studies have shown that related compounds demonstrate significant antibacterial effects against various strains, suggesting that this compound could also possess similar properties.

2. Anticancer Activity

Recent studies have explored the anticancer potential of benzofuran derivatives. For instance, related compounds have shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Table 1: Summary of Anticancer Studies

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |

| Compound B | A549 (Lung) | 10 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

3. Anti-inflammatory Activity

The sulfonamide group in the compound is often associated with anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells.

- Receptor Modulation: Interaction with cellular receptors can alter signaling pathways that regulate cell survival and apoptosis.

- Signal Transduction Pathways: By influencing these pathways, the compound can modulate various biological processes, including inflammation and cell growth.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Core: This is achieved through cyclization reactions involving appropriate precursors.

- Acetylation and Methylation: Introduction of acetyl and methyl groups to the benzofuran core enhances its reactivity.

- Sulfonylation: The benzenesulfonyl group is attached to the benzofuran derivative.

- Amidation: Formation of the benzamide moiety through reaction with an appropriate amine.

Table 2: Synthetic Routes Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Precursor A |

| 2 | Acetylation | Acetic anhydride |

| 3 | Sulfonylation | Sulfonyl chloride |

| 4 | Amidation | Amine B |

Case Studies

Several studies have investigated related compounds with similar structures:

- Study on Anticancer Activity: A recent study demonstrated that a compound with a similar benzofuran structure exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications in the functional groups could enhance activity .

- Anti-inflammatory Effects: Another research highlighted how derivatives containing sulfonamide groups showed promising results in reducing inflammation in animal models, indicating potential therapeutic applications for inflammatory diseases .

Scientific Research Applications

Antimicrobial Properties

Sulfonamides are widely recognized for their antimicrobial properties. The presence of the sulfonamide group in N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-3-nitrobenzamide suggests potential efficacy against bacterial infections. Preliminary studies indicate that compounds with similar structures have shown activity against various pathogens, making this compound a candidate for further investigation in antimicrobial therapy .

Enzyme Inhibition

Research on related sulfonamide compounds has demonstrated their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The potential of this compound to act as an enzyme inhibitor warrants further exploration through in vitro and in vivo studies to evaluate its therapeutic applications .

Synthesis and Evaluation

Recent studies have focused on synthesizing novel sulfonamides with benzofuran and acetamide moieties. For instance, compounds similar to this compound were synthesized and evaluated for their biological activities. These studies suggest that modifications in the structure can enhance specific biological activities, indicating a pathway for developing new therapeutic agents .

In Silico Studies

In silico modeling has been employed to predict the biological activity of this compound. Computational approaches can provide insights into the compound's interaction with biological targets, which can guide experimental validation .

Potential Applications

Based on its chemical structure and preliminary findings, this compound may find applications in:

- Antimicrobial Therapy : Targeting bacterial infections due to its sulfonamide functionality.

- Enzyme Inhibitors : Developing treatments for metabolic disorders like T2DM and neurodegenerative diseases such as AD.

- Pharmaceutical Development : As a lead compound for synthesizing derivatives with enhanced efficacy.

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O7S/c1-15(27)23-16(2)33-22-12-11-18(14-21(22)23)25(34(31,32)20-9-4-3-5-10-20)24(28)17-7-6-8-19(13-17)26(29)30/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYRBZAHABBVPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.